molecular formula C18H19FN2O3S B3471315 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide

3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide

Cat. No.: B3471315
M. Wt: 362.4 g/mol
InChI Key: NBEHAJARTIQESL-UHFFFAOYSA-N
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Description

3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide is a synthetic small molecule compound provided for research purposes. Its molecular formula is C18H19FN2O3S . This compound belongs to the benzenesulfonamide class of chemicals, which are of significant interest in medicinal chemistry and chemical biology research. While the specific biological targets and applications for this exact molecule are not fully characterized, research on structurally related sulfonamide-containing compounds provides insight into its potential research value. For instance, analogous compounds have been identified as ligands for nuclear receptors such as the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Other piperidine-containing sulfonamides have been investigated for their activity against enzymes like Mitogen-Activated Protein Kinase 14 (MAPK14) . This suggests potential utility in studying cell signaling pathways, metabolic regulation, and inflammation. The integration of a piperidine moiety and a fluorinated benzene-sulfonamide group in a single molecule makes it a valuable scaffold for developing structure-activity relationships (SAR). Researchers can use this compound as a building block or a reference standard in high-throughput screening, lead optimization, and biochemical assay development. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment (including safety and toxicity evaluations) before use.

Properties

IUPAC Name

3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-15-5-4-6-17(13-15)25(23,24)20-16-9-7-14(8-10-16)18(22)21-11-2-1-3-12-21/h4-10,13,20H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEHAJARTIQESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:

    Formation of the Fluorobenzene Intermediate:

    Coupling with Piperidine: The fluorobenzene intermediate is then coupled with piperidine through a nucleophilic substitution reaction. This step may require a catalyst such as palladium to facilitate the reaction.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions using reagents like NFSI for fluorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to amines or alcohols.

Scientific Research Applications

3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

Compound A : 3-Fluoro-N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide ()
  • Key Differences :
    • Replaces piperidine with piperazine , introducing an additional nitrogen atom.
    • The 4-methoxyphenyl group on piperazine increases electron density compared to the unsubstituted piperidine in the target compound.
  • Implications :
    • Piperazine’s basic nitrogen may enhance solubility but reduce blood-brain barrier penetration.
    • Methoxy group could alter binding affinity in hydrophobic pockets .
Compound B : 3-fluoro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide ()
  • Key Differences :
    • Sulfonyl linker instead of carbonyl between piperidine and phenyl.
    • Benzamide replaces benzene sulfonamide.
  • Benzamide may reduce acidity of the sulfonamide proton, altering protein interactions .

Fluorinated Sulfonamides with Heterocyclic Modifications

Compound C : 3-(4-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (62, )
  • Key Differences :
    • Incorporates a triazolopyridine core instead of benzene.
    • Features a trifluoromethyl group and para-fluoro substitution on the phenyl ring.
  • Trifluoromethyl group increases lipophilicity and metabolic resistance .
Compound D : 3-fluoro-N-[(1S)-1-[4-[(2-fluorophenyl)methyl]imidazol-2-yl]ethyl]benzenesulfonamide ()
  • Key Differences :
    • Contains an imidazole-ethyl spacer and a benzyl-fluorophenyl group.
    • Chiral center introduces stereochemical complexity.
  • Implications :
    • Imidazole may engage in coordination bonds with metal ions in enzymes.
    • Stereochemistry could lead to enantiomer-specific biological activity .
Table 1: Comparative Data for Key Compounds
Compound Molecular Weight Functional Groups Melting Point (°C) Synthetic Yield Notable Features
Target Compound ~364.4* Sulfonamide, Piperidine-carbonyl Not reported Not reported Rigid piperidine, fluorinated aromatic
Compound A () ~529.6 Piperazine, Methoxyphenyl Not reported Not reported Enhanced solubility, electron-rich
Compound B () 376.4 Sulfonyl linker, Benzamide Not reported Not reported Electron-withdrawing sulfonyl
Compound C () 477.4 Triazolopyridine, CF₃ Not reported 98.5% High yield, lipophilic substituent
Compound D () 585.5 Imidazole, Chiral center Not reported Not reported Stereochemical complexity

*Calculated based on formula C₁₈H₁₈FN₂O₃S.

Biological Activity

Overview

3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom, a piperidine ring, and a sulfonamide group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The IUPAC name for this compound is 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide. Its molecular formula is C18H19FN2O3SC_{18}H_{19}FN_2O_3S and it has a molecular weight of 356.42 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC Name3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Molecular FormulaC18H19FN2O3SC_{18}H_{19}FN_2O_3S
Molecular Weight356.42 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The piperidine ring allows for interactions with neurotransmitter receptors, while the sulfonamide group can engage in hydrogen bonding with various biological molecules. These interactions may modulate the activity of enzymes or receptors, resulting in diverse biological effects, including potential neuropharmacological actions and anticancer properties .

Anticancer Effects

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperidine have been shown to exhibit cytotoxicity against various cancer cell lines. A specific study indicated that compounds similar to this compound demonstrated moderate cytotoxicity in hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .

Antiviral Activity

Research has also explored the antiviral properties of related piperidine derivatives. For example, certain derivatives have shown effectiveness against HIV-1 and other viruses, suggesting that the structural features of these compounds may confer protective effects against viral infections .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Cytotoxicity Assay : A study assessed the cytotoxic effects of piperidine derivatives on human cancer cell lines, revealing IC50 values ranging from 54 μM to 100 μM depending on the specific derivative tested .
  • Antiviral Screening : Another investigation into antiviral activities found that certain piperidine derivatives exhibited moderate protection against Coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1), indicating their potential therapeutic applications .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerModerate cytotoxicity in tumor cells
AntiviralProtection against CVB-2 and HSV-1
NeuropharmacologicalInteraction with neurotransmitter receptors

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide, and how can purity be ensured?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Suzuki coupling to attach the fluorophenyl group to the sulfonamide backbone .
  • Step 2 : Introduction of the piperidine-1-carbonyl moiety via nucleophilic substitution or amide bond formation .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Purity is confirmed via HPLC (>95%) and NMR (absence of extraneous peaks) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR identify aromatic protons, fluorine coupling, and piperidine conformation. Fluorine’s electronegativity causes splitting in 1^1H spectra, requiring high-resolution instruments .
  • LC-MS : Confirms molecular weight (expected [M+H]+^+: ~405 Da) and detects impurities .
  • FT-IR : Validates sulfonamide (S=O stretch at ~1350 cm1^{-1}) and carbonyl (C=O at ~1650 cm1^{-1}) groups .

Q. What in vitro assays are recommended for initial biological screening?

  • Answer :

  • Enzyme inhibition : Use kinase assays (e.g., tyrosine kinases) with ATP-Glo detection .
  • Cell viability : Test against cancer lines (e.g., HeLa, MCF-7) via MTT assays. IC50_{50} values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the piperidine-1-carbonyl moiety?

  • Answer :

  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. Buchwald-Hartwig catalysts for coupling efficiency .
  • Solvent effects : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates.
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .

Q. What strategies resolve overlapping signals in 1^1H NMR spectra caused by fluorine and aromatic protons?

  • Answer :

  • 2D NMR : COSY and NOESY differentiate coupled protons in crowded regions .
  • Variable temperature NMR : Reduces signal broadening in piperidine conformers .
  • Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian) guide assignments .

Q. How to address contradictory data in enzyme inhibition assays (e.g., IC50_{50} variability across studies)?

  • Answer :

  • Orthogonal assays : Validate with fluorescence polarization (FP) or surface plasmon resonance (SPR) to confirm binding .
  • Buffer conditions : Test pH (6.5–7.5) and ionic strength effects on enzyme activity.
  • Control compounds : Include known inhibitors (e.g., staurosporine) to calibrate assay sensitivity .

Q. What computational approaches predict target binding modes for this compound?

  • Answer :

  • Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 2ITZ). Focus on sulfonamide interactions with ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidine-protein interactions .

Q. How to design structure-activity relationship (SAR) studies for fluorine substitution?

  • Answer :

  • Analog synthesis : Replace fluorine with Cl, Br, or H to evaluate electronic effects .
  • Biophysical assays : Measure binding affinity (SPR) and thermodynamic parameters (ITC) for each analog .
  • Crystallography : Co-crystallize analogs with target enzymes to visualize substituent impacts .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Answer :

  • Rodent studies : Administer IV/PO doses (10 mg/kg) and measure plasma concentrations via LC-MS/MS. Key parameters:
  • t1/2_{1/2} : >4 hours suggests metabolic stability .
  • Bioavailability : >30% indicates oral efficacy potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide
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3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide

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